molecular formula C16H21NOS B14620315 4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- CAS No. 58174-75-7

4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]-

Cat. No.: B14620315
CAS No.: 58174-75-7
M. Wt: 275.4 g/mol
InChI Key: VGLYEXWKUDZFMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- is a complex organic compound with the molecular formula C14H21NO This compound is characterized by the presence of a piperidinol ring substituted with three methyl groups and a phenylthioethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- typically involves multi-step organic reactions. One common method includes the alkylation of piperidinol with methyl groups followed by the introduction of the phenylthioethynyl group. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide or tetrahydrofuran to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The phenylthioethynyl group can be reduced to a phenylthioethyl group.

    Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of phenylthioethyl derivatives.

    Substitution: Formation of various substituted piperidinol derivatives.

Scientific Research Applications

4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- involves its interaction with specific molecular targets. The phenylthioethynyl group can interact with enzymes or receptors, modulating their activity. The piperidinol ring may also play a role in binding to biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethyl-4-phenyl-4-piperidinol: Similar structure but lacks the phenylthioethynyl group.

    4-Piperidinol, 1,2,5-trimethyl-4-phenyl-: Another related compound with different substituents.

Uniqueness

4-Piperidinol, 1,2,5-trimethyl-4-[(phenylthio)ethynyl]- is unique due to the presence of the phenylthioethynyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

58174-75-7

Molecular Formula

C16H21NOS

Molecular Weight

275.4 g/mol

IUPAC Name

1,2,5-trimethyl-4-(2-phenylsulfanylethynyl)piperidin-4-ol

InChI

InChI=1S/C16H21NOS/c1-13-12-17(3)14(2)11-16(13,18)9-10-19-15-7-5-4-6-8-15/h4-8,13-14,18H,11-12H2,1-3H3

InChI Key

VGLYEXWKUDZFMV-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(CN1C)C)(C#CSC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.